花生四烯酰辅酶 A 锂盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

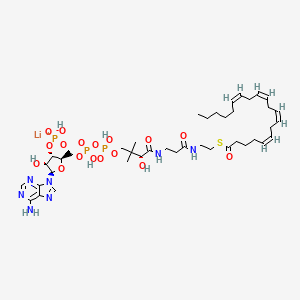

Arachidonoyl coenzyme A (Arachidonoyl-CoA) is a key intermediate in the metabolism of arachidonic acid, a polyunsaturated omega-6 fatty acid involved in signaling pathways related to inflammation, cellular signaling, and the maintenance of the phospholipid bilayer in cell membranes. Lithium salts, including "Arachidonoyl coenzyme A lithium salt," are explored for their potential in various biochemical applications, leveraging lithium's properties to affect cellular processes.

Synthesis Analysis

The synthesis of "Arachidonoyl coenzyme A lithium salt" involves the esterification of arachidonic acid to form arachidonoyl-CoA, followed by the introduction of lithium ions to replace sodium or potassium ions typically found in the coenzyme A salt forms. This process might leverage methods similar to those used in the synthesis of other lithium organic compounds, focusing on maintaining the integrity of the arachidonoyl-CoA while ensuring the effective incorporation of lithium ions.

Molecular Structure Analysis

The molecular structure of "Arachidonoyl coenzyme A lithium salt" combines the complex structure of arachidonoyl-CoA, which includes a long chain of arachidonic acid attached to the coenzyme A backbone, with lithium ions. The presence of lithium is expected to slightly alter the molecular conformation and properties of the compound, potentially affecting its reactivity and interaction with enzymes and cellular membranes.

Chemical Reactions and Properties

Lithium ions can affect the behavior of arachidonoyl-CoA in biological systems. Lithium's interactions with enzymes that metabolize phosphoinositides and its role in modulating signal transduction pathways might influence how arachidonoyl-CoA is utilized within cells. For example, lithium has been shown to affect the arachidonic acid cascade, altering the production of various eicosanoids and potentially impacting inflammatory responses and cellular signaling mechanisms (Rapoport, 2014).

科学研究应用

丙戊酸对花生四烯酰辅酶 A 的影响:丙戊酸是一种治疗双相情感障碍的药物,它作为脑微粒体长链脂肪酰基辅酶 A 合成酶 (Acsl) 的非竞争性抑制剂,选择性抑制花生四烯酰辅酶 A 的合成。这种作用可能通过减少脑花生酸级联反应来促进丙戊酸在双相情感障碍中的治疗作用,突出了花生四烯酰辅酶 A 锂盐在管理这种疾病中的潜在相关性 (Bazinet 等,2005).

在双相情感障碍中的作用:长期服用锂、丙戊酸和卡马西平等情绪稳定剂,这些药物通常用于双相情感障碍,选择性地靶向脑花生酸级联反应。这些药物减少了大鼠脑磷脂中花生酸的周转,但没有减少二十二碳六烯酸的周转,这表明花生四烯酰辅酶 A 锂盐在双相情感障碍的管理中具有重要作用 (Bazinet,2009).

神经退行性疾病:锂通过其对花生酸代谢的影响,可能代表治疗阿尔茨海默病等神经退行性疾病的治疗策略。这是因为它对神经保护蛋白和细胞凋亡和细胞恢复力的调节剂的作用 (Mármol,2008); (Camins 等,2009).

锂的分子靶点:锂的分子作用涉及花生酸和蛋白激酶 C 信号级联的调节。这些途径对于理解锂在双相情感障碍中的治疗作用至关重要,突出了花生酸代谢的重要性 (Corbella 和 Vieta,2003).

对花生酸信号传导的影响:慢性锂给药通过大鼠的花生酸改变了血清素受体介导的脑信号传导。这表明了锂可能通过这种机制改善双相情感障碍的症状,特别是幻觉 (Basselin 等,2005).

安全和危害

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye6. Personal protective equipment should be used and chemical impermeable gloves should be worn6. It is also recommended to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak6.

未来方向

The future directions of Arachidonoyl coenzyme A lithium salt are not readily available from the search results. However, given its role as a substrate for various enzymes, it may have potential applications in biochemical research and drug development.

属性

IUPAC Name |

lithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy-[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48;/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56);/q;+1/p-1/b9-8-,12-11-,15-14-,18-17-;/t30-,34-,35-,36+,40-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFJKRDANWCBXHE-PPXCCCNFSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[Li+].CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H65LiN7O17P3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1059.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 117072603 | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2S,3R,4S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1142779.png)

![N-(3-(5-chloro-2-cyclopropoxyphenyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B1142783.png)

![Ethyl 7-bromopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1142792.png)